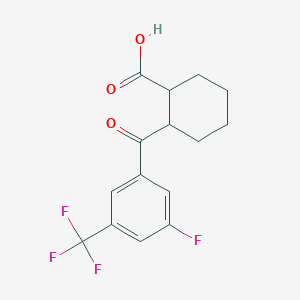

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC19896943

Molecular Formula: C15H14F4O3

Molecular Weight: 318.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14F4O3 |

|---|---|

| Molecular Weight | 318.26 g/mol |

| IUPAC Name | 2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22) |

| Standard InChI Key | VDARRLUYYMKFNR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid belongs to the class of fluorinated cyclohexanecarboxylic acids. Its systematic IUPAC name, rel-(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid, specifies the relative stereochemistry of the cyclohexane ring and the substituents on the benzoyl group . The molecular structure comprises:

-

A cyclohexane ring with a carboxylic acid group at the 1-position.

-

A benzoyl group at the 2-position of the cyclohexane, substituted with fluorine at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring .

The compound’s InChIKey (VDARRLUYYMKFNR-WEUYFXHZNA-N) and SMILES notation (O=C(O)C1CCCCC1C(=O)C2=CC(F)=CC(=C2)C(F)(F)F) provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves multi-step organic reactions, though detailed protocols remain proprietary or unpublished. General steps likely include:

-

Friedel-Crafts Acylation: Introducing the benzoyl group to the cyclohexane ring using a Lewis acid catalyst.

-

Fluorination: Electrophilic substitution or halogen exchange reactions to incorporate fluorine and trifluoromethyl groups.

-

Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor group to yield the final carboxylic acid functionality .

Challenges in Synthesis

-

Steric Hindrance: The bulky trifluoromethyl group may impede reaction kinetics during acylation or substitution.

-

Regioselectivity: Ensuring proper positioning of fluorine and trifluoromethyl groups on the benzoyl moiety requires precise control over reaction parameters.

-

Stereochemical Control: Achieving the desired cis configuration necessitates chiral catalysts or resolution techniques, which add complexity to the synthesis .

Molecular Structure and Physicochemical Properties

Structural Analysis

The compound’s structure combines aromatic and aliphatic domains:

| Structural Feature | Role |

|---|---|

| Cyclohexane ring | Provides conformational rigidity and influences solubility. |

| Carboxylic acid group | Enables salt formation, hydrogen bonding, and derivatization. |

| Fluorine atoms | Enhance lipophilicity and metabolic stability via electron-withdrawing effects. |

| Trifluoromethyl group | Increases hydrophobicity and resistance to enzymatic degradation. |

The electron-withdrawing nature of fluorine and trifluoromethyl groups polarizes the benzoyl ring, potentially altering its reactivity in electrophilic substitution reactions .

Physicochemical Properties

While experimental data on melting point, boiling point, and solubility are scarce, the following properties can be inferred:

-

Lipophilicity: High logP value due to fluorinated groups, favoring membrane permeability.

-

Acidity: The carboxylic acid group (pKa ≈ 4-5) ensures ionization at physiological pH, affecting bioavailability.

-

Stability: Fluorine’s strong C-F bonds confer resistance to oxidative and metabolic degradation .

Reactivity and Functionalization

Key Reactions

The compound’s functional groups enable diverse chemical transformations:

-

Esterification: Reaction with alcohols to produce esters, useful for prodrug formulations.

-

Amidation: Coupling with amines to form amides, expanding structural diversity for drug discovery.

-

Nucleophilic Aromatic Substitution: Fluorine’s activation of the benzoyl ring facilitates substitution with nucleophiles (e.g., -OH, -NH₂) .

Applications and Future Directions

Pharmaceutical Applications

-

Drug Candidates: Fluorinated compounds are prevalent in FDA-approved drugs (e.g., sitagliptin, celecoxib). This compound’s metabolic stability makes it a candidate for protease inhibitors or kinase modulators.

-

Prodrug Development: Ester derivatives could improve oral bioavailability.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume